2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid is an organic compound with the molecular formula C15H12ClNO5. This compound is known for its selective inhibition of the transient receptor potential melastatin member 4 (TRPM4) ion channel, which plays a significant role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol and 2-amino-5-hydroxybenzoic acid.
Acylation Reaction: 2-chlorophenol is reacted with chloroacetyl chloride in the presence of a base to form 2-chlorophenoxyacetyl chloride.
Amidation Reaction: The resulting 2-chlorophenoxyacetyl chloride is then reacted with 2-amino-5-hydroxybenzoic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its role in modulating ion channels and cellular signaling pathways.
Medicine: Explored for its potential neuroprotective effects against glutamate-induced neurodegeneration.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily by inhibiting the TRPM4 ion channel. This inhibition prevents the influx of calcium ions, which can modulate various cellular processes. The compound’s selective inhibition of TRPM4, without significant activity against other TRP channels, makes it a valuable tool for studying the physiological and pathological roles of TRPM4 .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid
- 3,5-Dihydroxybenzoic acid
- 2′,6′-Dihydroxyacetophenone
Uniqueness
2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid is unique due to its selective inhibition of TRPM4, which distinguishes it from other similar compounds that may not exhibit the same level of selectivity or potency. This selectivity makes it particularly useful in research focused on TRPM4-related pathways and diseases .
Properties
Molecular Formula |
C15H12ClNO5 |
---|---|
Molecular Weight |
321.71 g/mol |
IUPAC Name |
2-[[2-(2-chlorophenoxy)acetyl]amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C15H12ClNO5/c16-11-3-1-2-4-13(11)22-8-14(19)17-12-6-5-9(18)7-10(12)15(20)21/h1-7,18H,8H2,(H,17,19)(H,20,21) |
InChI Key |
ZPOSXRZXXBBNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.